3,6-Dichloro-1,2,4-triazine

Description

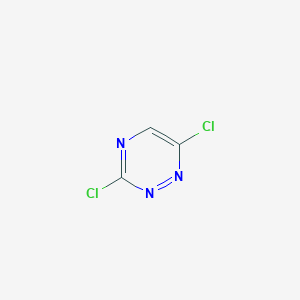

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3/c4-2-1-6-3(5)8-7-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFJTUKAWMNXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-48-2 | |

| Record name | 1,2,4-Triazine, 3,6-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-dichloro-1,2,4-triazine: A Core Heterocyclic Scaffold

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3,6-dichloro-1,2,4-triazine, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. The unique electronic properties and reactivity of this scaffold make it a versatile building block for the development of novel bioactive molecules. This document will delve into the strategic two-step synthesis, beginning with the formation of the 1,2,4-triazine-3,6-dione precursor, followed by its chlorination. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a robust understanding of this synthetic route.

Introduction: The Significance of the 1,2,4-Triazine Core

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of halogen substituents, particularly chlorine, at the 3 and 6 positions, as in this compound, provides reactive sites for further functionalization through nucleophilic substitution reactions. This allows for the construction of diverse molecular libraries for drug discovery and the development of new agrochemicals.[2]

The synthesis of this compound is most effectively achieved through a two-step process, which will be the focus of this guide:

-

Formation of the Heterocyclic Core: Synthesis of 1,2,4-triazine-3,6-dione.

-

Chlorination: Conversion of 1,2,4-triazine-3,6-dione to this compound.

This approach is favored due to the ready availability of starting materials and the reliable nature of the reactions involved.

Synthesis of the 1,2,4-Triazine-3,6-dione Precursor

The foundational step in this synthetic pathway is the construction of the 1,2,4-triazine-3,6-dione ring. This is typically achieved through the condensation of a hydrazine-containing compound with a 1,2-dicarbonyl species or its equivalent. A common and efficient method involves the reaction of semicarbazide with a glyoxylic acid derivative.

Mechanistic Rationale

The formation of the 1,2,4-triazine-3,6-dione ring from semicarbazide and a glyoxylic acid derivative proceeds through a condensation-cyclization cascade. The initial reaction involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable heterocyclic ring system. The choice of reactants is critical; semicarbazide provides the N1-N2-C3 fragment, while the glyoxylic acid derivative furnishes the C5-C6 fragment of the triazine ring.

Experimental Protocol: Synthesis of 1,2,4-triazine-3,6-dione

This protocol is a generalized procedure based on established principles of heterocyclic synthesis.

Materials:

-

Semicarbazide hydrochloride

-

Glyoxylic acid monohydrate

-

Sodium acetate

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water.

-

To this solution, add an aqueous solution of glyoxylic acid monohydrate (1.0 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 1,2,4-triazine-3,6-dione, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1,2,4-triazine-3,6-dione as a solid.

Chlorination of 1,2,4-Triazine-3,6-dione

The pivotal step in the synthesis of the target molecule is the conversion of the hydroxyl or keto groups of the precursor to chlorine atoms. This transformation is effectively accomplished using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) to enhance reactivity.[3]

Mechanistic Insights into Chlorination

The chlorination of the 1,2,4-triazine-3,6-dione, which exists in tautomeric equilibrium with its dihydroxy form, proceeds via the formation of a phosphate ester intermediate.[4] The hydroxyl groups of the enol tautomer attack the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the chlorinated triazine ring. The addition of PCl₅ can facilitate this process by increasing the concentration of the active chlorinating species.

Diagram 1: Proposed Mechanism for the Chlorination of 3,6-dihydroxy-1,2,4-triazine

Caption: Proposed mechanism for the chlorination of 3,6-dihydroxy-1,2,4-triazine using POCl₃.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the chlorination of similar heterocyclic diols.[3][5] Extreme caution should be exercised when working with phosphorus oxychloride and phosphorus pentachloride as they are corrosive and react violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,2,4-Triazine-3,6-dione

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

N,N-Dimethylaniline (optional, as a base)

-

Toluene or other high-boiling inert solvent

-

Ice

-

Dichloromethane or Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2,4-triazine-3,6-dione (1.0 eq) and phosphorus oxychloride (5-10 eq, acting as both reagent and solvent).

-

Addition of Reagents: Carefully add phosphorus pentachloride (2.0-2.5 eq) to the suspension in portions. If desired, N,N-dimethylaniline (catalytic to 1.0 eq) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC by carefully quenching a small aliquot with ice water and extracting with an organic solvent.

-

Work-up - Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Quenching: Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with extreme care.

-

Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel.

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Synthesis of 1,2,4-triazine-3,6-dione | Chlorination to this compound |

| Key Reagents | Semicarbazide HCl, Glyoxylic acid | POCl₃, PCl₅ |

| Solvent | Water/Ethanol | POCl₃ (excess) or Toluene |

| Temperature | Reflux | Reflux (105-110 °C) |

| Reaction Time | 4-6 hours | 3-5 hours |

| Work-up | Precipitation and filtration | Distillation, quenching, extraction |

| Expected Yield | Moderate to high | Good to high |

| Product Form | Solid | Solid |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate gloves, lab coat, and eye protection.[3]

-

Phosphorus pentachloride (PCl₅): Corrosive and reacts with moisture. Handle with care in a dry environment.

-

Quenching: The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and with caution in a well-ventilated area.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a highly valuable and versatile heterocyclic building block. The two-step pathway, involving the initial formation of the 1,2,4-triazine-3,6-dione ring followed by chlorination with phosphorus oxychloride, is a well-established and efficient route. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions outlined in this guide, researchers can confidently synthesize this key intermediate for applications in drug discovery, agrochemical development, and materials science.

References

- BenchChem. (2025).

- Journal of Medicinal and Chemical Sciences. (n.d.).

- RSC Publishing. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.

- National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

- ChemicalBook. (n.d.). 3,5,6-Trichloro-1,2,4-triazine synthesis.

- ResearchGate. (2019).

- MDPI. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.

- Common Organic Chemistry. (n.d.).

- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).

- International Journal of Pharma Sciences and Research. (n.d.).

- arkat usa. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines.

- RSC Advances. (n.d.).

-

American Chemical Society. (2021). Synthesis and Screening of New[3][4][6]Oxadiazole,[3][4][7]Triazole, and[3][4][7]Triazolo.

- Semantic Scholar. (2020).

- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

- ResearchGate. (2020).

- ResearchGate. (n.d.).

- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5,6-Trichloro-1,2,4-triazine synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

A Senior Application Scientist's Guide to 3,6-dichloro-1,2,4-triazine: Properties, Reactivity, and Application

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: In the landscape of modern synthetic chemistry, certain scaffolds serve as linchpins for innovation. 3,6-dichloro-1,2,4-triazine is one such molecule. While unassuming in its structure, its true power lies in its inherent reactivity and versatility as a building block.[1][2] For drug discovery programs and materials science development, it represents a foundational intermediate for constructing vast libraries of complex molecules with tailored functionalities.[1] This guide moves beyond a simple recitation of data, offering an in-depth perspective on the physicochemical nature of this compound, the mechanistic underpinnings of its reactivity, and the practical methodologies required to harness its synthetic potential.

Section 1: Core Physicochemical Characteristics

Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible science. This compound is a stable, yet highly reactive, heterocyclic compound.[1] Its core attributes are summarized below, providing the essential data points for laboratory use.

Molecular Structure

The arrangement of atoms in the 1,2,4-triazine ring, particularly the presence of three electronegative nitrogen atoms, renders the carbon atoms electron-deficient. This electronic characteristic is the primary driver of the compound's reactivity, which will be explored in Section 2.

Caption: Molecular structure of this compound.

Key Property Data

The following table summarizes the essential physicochemical data for this compound. This data is critical for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 99584-48-2 | [1][3][4] |

| Molecular Formula | C₃HCl₂N₃ | [1][3][4] |

| Molecular Weight | 149.97 g/mol | [1][4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | Data not readily available in searched sources¹ | - |

| Boiling Point | 298.3 ± 32.0 °C (Predicted) | N/A |

| Storage Conditions | 2-8°C, under inert atmosphere | [3][5] |

¹Scientist's Note: It is crucial to distinguish this compound from its isomer, 3,6-dichloro-1,2,4,5-tetrazine (CAS 106131-61-7), which has a reported melting point of 146-151 °C.[6] Using the properties of isomers interchangeably is a common source of experimental error.

Solubility Profile

The solubility of a reagent dictates the choice of reaction solvents and purification methods. While quantitative data for this compound is not broadly published, a reliable qualitative profile can be inferred from closely related dichlorotriazine analogs. The principle of "like dissolves like" is a guiding tenet here.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale | Source (Analog Data) |

| Polar Aprotic | Acetone, Acetonitrile, THF, DCM | Soluble | Favorable dipole-dipole interactions with the polar triazine ring. | [7][8] |

| Aromatic | Toluene, Benzene | Soluble | Potential for π-stacking interactions. | [8] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Can act as hydrogen bond acceptors, but lack donor sites. | [7][8] |

| Nonpolar | Hexanes, Cyclohexane | Sparingly Soluble | Lacks strong intermolecular forces to overcome the crystal lattice energy. | [8] |

| Aqueous | Water | Limited Solubility | The molecule is predominantly hydrophobic. | [7] |

Section 2: Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound is dominated by the reactivity of its two chlorine atoms. These atoms are excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, providing a robust and controllable handle for molecular elaboration.[9][10]

Mechanism of Action: Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the triazine ring makes it highly susceptible to attack by nucleophiles. The substitution process is not a single-step displacement but a two-step addition-elimination mechanism.[9]

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks one of the electrophilic carbon atoms bonded to a chlorine. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion. This step is rapid and thermodynamically favorable.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on this compound.

Synthetic Strategy: A Representative Protocol

While a specific protocol for this compound is not detailed in the searched literature, its synthesis would logically follow established methods for creating chlorinated azines. A common and effective strategy involves the chlorination of a corresponding precursor. For example, the analogous synthesis of 3,6-dichloro-1,2,4,5-tetrazine involves treating a dihydrazino-tetrazine precursor with a chlorinating agent.[11] A plausible strategy for the target compound would be the cyclodehydration of a suitable precursor followed by chlorination.[12]

For derivatization, the sequential substitution of the chlorine atoms is key. The first substitution deactivates the ring slightly, meaning the second substitution often requires more forcing conditions (e.g., higher temperature). This differential reactivity is a powerful tool for creating unsymmetrical products.

Field Insight: The ability to control substitutions by modulating temperature is the single most important practical aspect of using chlorinated triazines. The first substitution can often be achieved at 0 °C, while the second may require room temperature or gentle heating. This allows for the sequential, one-pot addition of two different nucleophiles, which is a highly efficient strategy for library synthesis in drug discovery.[13]

Section 3: Analytical Characterization

Confirming the identity and purity of the starting material and any subsequent products is non-negotiable. A multi-technique approach is always recommended for unambiguous characterization.

Standard Analytical Techniques:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragments. For this compound, the isotopic pattern of the two chlorine atoms is a distinctive signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a single proton environment, while ¹³C NMR will reveal the three distinct carbon environments.

-

Chromatography (TLC, HPLC, GC): Used to assess purity and monitor reaction progress. Due to the compound's structure, GC-MS is a suitable technique for purity analysis, provided a compatible column is used.[11] For reaction products that may be less volatile, LC-MS is the workhorse technique.

Workflow for Reaction Monitoring and Product Characterization

The following workflow is a self-validating system for synthesizing and confirming a mono-substituted derivative of this compound.

Caption: A typical workflow for the synthesis and characterization of a triazine derivative.

Section 4: Safe Handling and Storage

Proper handling and storage are paramount to ensure the longevity of the reagent and the safety of laboratory personnel.

-

Handling: this compound is a hazardous compound.[5] Always handle it inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and combustible materials.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its value is derived from a combination of benchtop stability and predictable, controllable reactivity. By understanding its core physicochemical properties, the SₙAr mechanism that governs its transformations, and the appropriate analytical and safety protocols, researchers in drug discovery and materials science can effectively leverage this versatile scaffold to construct novel molecules of significant scientific and commercial interest.[1][2]

References

- Google Cloud. (n.d.). Unlock Chemical Innovation with this compound.

-

El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Retrieved from [Link]

-

El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Semantic Scholar. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,4-dichloro-6-methoxy-1,3,5-triazine. Retrieved from [Link]

-

Ali, M. E., et al. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. ResearchGate. Retrieved from [Link]

-

Anglada, J. M., et al. (2021). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. NIH National Library of Medicine. Retrieved from [Link]

-

Pískala, A., Gut, J., & Šorm, F. (1975). Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichloro-5-methyl-1,2,4-triazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Versatility of this compound in Industry. Retrieved from [Link]

-

Giacomelli, G., et al. (2007). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. clearsynth.com [clearsynth.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,6-dichloro-1,2,4-triazine: A Cornerstone in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,6-dichloro-1,2,4-triazine

This compound (CAS No. 99584-48-2) has emerged as a pivotal building block in contemporary organic synthesis, prized for its versatile reactivity and strategic application in the development of complex molecules.[1][2] This dichlorinated heterocycle serves as a valuable intermediate in the synthesis of a wide array of functional compounds, with notable applications in the pharmaceutical, agrochemical, and material science sectors.[3][4] Its utility stems from the presence of two reactive chlorine atoms on the electron-deficient 1,2,4-triazine core, which allows for selective and sequential nucleophilic substitution reactions. This unique characteristic empowers chemists to construct diverse molecular architectures with a high degree of control, making it an indispensable tool in the pursuit of novel drug candidates and advanced materials.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its practical utility in a research and development setting.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 99584-48-2[5] |

| Molecular Formula | C₃HCl₂N₃[6] |

| Molecular Weight | 149.97 g/mol [6] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97%[7] |

| Storage | Inert atmosphere, 2-8°C[7] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show a single peak corresponding to the proton on the triazine ring. The chemical shift would be influenced by the electron-withdrawing nature of the nitrogen atoms and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the triazine ring. The carbons attached to the chlorine atoms would appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl and C=N stretching vibrations within the heterocyclic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the compound, along with isotopic peaks characteristic of the two chlorine atoms.

Synthesis of this compound: A Practical Approach

While various methods for the synthesis of 1,2,4-triazine derivatives have been reported, a common route to this compound involves the chlorination of a suitable precursor. A general synthetic strategy is outlined below.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Chlorination of 1,2,4-Triazine-3,6-dione

This protocol describes a general procedure for the synthesis of this compound from 1,2,4-triazine-3,6-dione.

Materials:

-

1,2,4-Triazine-3,6-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or another suitable base)

-

Inert solvent (e.g., toluene, acetonitrile)

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,2,4-triazine-3,6-dione in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

The crude product will precipitate out of the aqueous solution.

-

Collect the solid by filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, hexane) to afford pure this compound.

The Art of Reactivity: Selective Nucleophilic Substitution

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which can be selectively displaced by a variety of nucleophiles. This sequential substitution is primarily controlled by the reaction temperature.

Caption: Temperature-controlled sequential nucleophilic substitution.

Reaction with Amine Nucleophiles: A Step-by-Step Protocol

The reaction with amines is a cornerstone of 1,2,4-triazine chemistry, leading to a diverse range of amino-substituted derivatives.

Materials:

-

This compound

-

Primary or secondary amine

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

Procedure for Monosubstitution:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add one equivalent of the amine nucleophile, followed by one equivalent of the tertiary amine base.

-

Stir the reaction mixture at 0°C and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted product.

Procedure for Disubstitution:

-

To the solution of the monosubstituted product, add a second equivalent of the same or a different amine nucleophile and a second equivalent of the tertiary amine base.

-

Allow the reaction mixture to warm to room temperature or heat to reflux, depending on the reactivity of the second nucleophile.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction as described for the monosubstitution to isolate the disubstituted product.

Applications in Drug Discovery and Beyond

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound serves as a key starting material for the synthesis of several promising pharmaceutical candidates.

One notable example is its potential role in the synthesis of Lamotrigine, an antiepileptic drug.[8][9][10][11][12] The synthesis of Lamotrigine and its analogs often involves the construction of a substituted 1,2,4-triazine ring, a process where a dichlorinated precursor could be a strategic intermediate.[8][9][11][12]

Beyond pharmaceuticals, the reactivity of this compound makes it a valuable component in the development of agrochemicals and functional materials, where the introduction of specific functionalities onto the triazine core can impart desired properties.[2][4]

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification: [1]

-

Harmful if swallowed (Acute toxicity, oral - Category 4).

-

Causes serious eye damage (Serious eye damage/eye irritation - Category 1).

Precautionary Measures: [1]

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

First Aid: [1]

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.[1]

Conclusion

This compound is a highly valuable and versatile chemical intermediate that empowers researchers and scientists across various disciplines. Its predictable and controllable reactivity, particularly in sequential nucleophilic substitution reactions, provides a robust platform for the synthesis of a vast array of complex molecules. From the development of novel therapeutics to the creation of advanced materials, the strategic application of this dichlorinated triazine continues to be a driving force in chemical innovation. A thorough understanding of its synthesis, properties, and handling is crucial for harnessing its full potential in research and development.

References

-

JP-1712 - Safety Data Sheet. (2023, August 2). Combi-Blocks, Inc.

-

This compound. Apollo Scientific.

-

3,6-Dichloro-1,2,4,5-tetrazine synthesis. ChemicalBook.

-

Technical Guide: Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine from 3,6-Dihydrazino-1,2,4,5. Benchchem.

-

This compound. Clearsynth.

- Unlock Chemical Innovation with this compound. (URL not available)

-

US5925755A - Process for the preparation of lamotrigine. Google Patents.

-

Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC - PubMed Central.

- The Chemical Versatility of this compound in Industry. (URL not available)

-

WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine. Google Patents.

-

Synthesis of 3,6-dichloro-1,2,4,5-tetrazine (DCT). ResearchGate.

-

Review Article - An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers.

- This compound. (URL not available)

-

This compound. Lead Sciences.

-

a process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine. Indian Patents.

- Chapter 3 – Structural characteriz

- NMR Chemical Shifts. (URL not available)

-

WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate. Google Patents.

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI.

- Supplementary Information - The Royal Society of Chemistry. (URL not available)

-

Synthesis of 1,2,4-triazines. Organic Chemistry Portal.

-

3,6-Dichloro-5-methyl-1,2,4-triazine. PubChem.

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

-

Novel one pot synthesis of substituted 1,2,4-triazines. arkat usa.

-

2,4-Dichloro-6-methyl-1,3,5-triazine. SpectraBase.

-

1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.

-

Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. ResearchGate.

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (URL not available)

- society of - toxicology. (URL not available)

-

WO1981003020A1 - Triazine synthesis. Google Patents.

-

13 C NMR Chemical Shifts. Oregon State University.

- 6-(2,3-dimethylphenyl)-s-triazine and derivatives thereof as UV-absorber.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

-

FT-IR spectra of: a dimethoxy-triazine ligand before and after... ResearchGate.

-

1,3,5-Triazine, 2,4,6-trichloro-. the NIST WebBook.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

-

2,4-dichloro-6-(4-ethoxy-1-naphthyl)-s-triazine(21614-17-5) 13 C NMR. ChemicalBook.

-

US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines. Google Patents.

-

1,3,5-Triazine-2,4-diamine, 6-chloro-. PubChem.

-

Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. PubMed.

-

3,5-Dichloro-1,2,4-triazine. PubChem.

-

Triazine–Porphyrin-Based Hyperconjugated Covalent Organic Framework for High-Performance Photocatalysis. Journal of the American Chemical Society.

-

106131-61-7. ChemScene.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 99584-48-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. US5925755A - Process for the preparation of lamotrigine - Google Patents [patents.google.com]

- 9. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]

- 10. mansapublishers.com [mansapublishers.com]

- 11. allindianpatents.com [allindianpatents.com]

- 12. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 3,6-dichloro-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 3,6-dichloro-1,2,4-triazine: A Versatile Synthetic Intermediate

This compound (C₃HCl₂N₃, Molecular Weight: 149.97 g/mol ) is a valuable chemical intermediate used in a variety of organic synthesis applications.[1] Its reactive chlorine atoms are amenable to nucleophilic substitution, making it a versatile scaffold for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this crucial starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon and proton framework of a molecule.

¹H NMR Spectroscopy

Due to the absence of any protons directly attached to the triazine ring, the ¹H NMR spectrum of this compound is predicted to show no signals . The single proton is part of the heterocyclic aromatic ring, and its chemical environment would typically lead to a signal in the aromatic region of the spectrum. However, the presence of three nitrogen atoms and two chlorine atoms in the ring significantly deshields this proton, shifting its resonance to a region where it may be difficult to observe or may be broadened. For practical purposes in routine characterization, the absence of signals in the ¹H NMR spectrum, when run in a deuterated solvent free of protonated impurities, is a key identifying feature of this molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to be the most informative NMR experiment for this compound. Due to the molecule's asymmetry, three distinct signals are predicted for the three carbon atoms of the triazine ring.

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~160-170 | C3, C6 | These carbons are directly bonded to both a nitrogen and a chlorine atom, leading to significant deshielding. Their chemical shifts are expected to be in a similar downfield region. |

| ~145-155 | C5 | This carbon is situated between two nitrogen atoms, which also results in a downfield chemical shift, though likely less pronounced than the chlorine-bearing carbons. |

Note: These are predicted chemical shifts based on general trends for halogenated nitrogen heterocycles. Actual experimental values may vary.

The interpretation of the ¹³C NMR spectrum relies on understanding the electronic effects of the substituents on the triazine ring. The electronegative nitrogen and chlorine atoms withdraw electron density from the carbon atoms, causing them to resonate at lower field (higher ppm values).[3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring a ¹³C NMR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical to ensure sufficient solubility and to avoid interfering signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Use a standard proton-decoupled ¹³C pulse sequence.

-

Set a spectral width appropriate for the expected chemical shift range (e.g., 0-200 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. Reference the spectrum to the solvent signal.

Caption: Workflow for Acquiring a ¹³C NMR Spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be characterized by several key absorption bands:

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 1500-1600 | C=N stretching vibrations of the triazine ring | Strong |

| 1000-1200 | C-N stretching vibrations | Medium to Strong |

| 700-800 | C-Cl stretching vibrations | Strong |

| ~3000-3100 | C-H stretching (of the single C-H bond) | Weak to Medium |

The presence of strong absorptions in the 1500-1600 cm⁻¹ and 700-800 cm⁻¹ regions would be highly indicative of the dichlorotriazine structure.[4]

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Caption: Workflows for Acquiring an IR Spectrum of a Solid Sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the different combinations of chlorine isotopes.

-

M⁺: The peak corresponding to the molecule containing two ³⁵Cl atoms (C₃H³⁵Cl₂N₃) will be observed at m/z 149.

-

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl (C₃H³⁵Cl³⁷ClN₃) will be at m/z 151.

-

[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms (C₃H³⁷Cl₂N₃) will be at m/z 153.

-

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1 , which is a highly diagnostic feature for a dichlorinated compound.

-

Fragmentation: Fragmentation of the molecular ion is expected to occur through the loss of chlorine atoms and cleavage of the triazine ring. Common fragments might include [M-Cl]⁺ and ions resulting from the breakdown of the heterocyclic ring.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Acquiring an Electron Ionization Mass Spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and mass spectrometry. While direct experimental data is not widely available, a thorough understanding of spectroscopic principles and data from analogous compounds allows for a confident predictive analysis. The key identifying features are the absence of signals in the ¹H NMR spectrum, three distinct signals in the downfield region of the ¹³C NMR spectrum, characteristic C=N and C-Cl stretching vibrations in the IR spectrum, and a distinctive 9:6:1 isotopic pattern for the molecular ion in the mass spectrum. The experimental protocols provided in this guide offer a standardized approach for obtaining high-quality spectroscopic data for this and related compounds, ensuring the integrity of research and development in which this versatile intermediate is employed.

References

- El-Gazzar, A. B. A., et al. (2014). Syntheses and antitumor activity of some 1,2,4 – triazine derivatives. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 10858-10866.

- Oforghor, O. A., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Journal of Chemical Society of Nigeria, 48(3).

- Pérez-Gutiérrez, E., et al. (2012). Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. RSC Advances, 2(2), 556-564.

-

SpectraBase. (n.d.). 2,4-Dichloro-6-(4-ethoxy-1-naphthyl)-S-triazine. Retrieved from [Link]

- Aragoni, M. C., et al. (2023). 2-(5,6-Diphenyl-1,2, 4-Triazin-3-Yl)

-

Aragoni, M. C., et al. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). MDPI. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Unlock Chemical Innovation with this compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichloro-5-methyl-1,2,4-triazine. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Chemical Versatility of this compound in Industry. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (1998). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. Retrieved from [Link]

-

University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]

Sources

The Commercial Landscape and Synthetic Utility of 3,6-dichloro-1,2,4-triazine: A Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of the Dichlorotriazine Scaffold

3,6-dichloro-1,2,4-triazine (CAS No. 99584-48-2) is a highly reactive heterocyclic compound that has emerged as a cornerstone intermediate in various branches of chemical synthesis.[1] Its utility is primarily derived from the presence of two reactive chlorine atoms attached to the electron-deficient 1,2,4-triazine core. This unique electronic arrangement makes the carbon atoms at the 3- and 6-positions highly susceptible to nucleophilic attack, allowing for the sequential and controlled introduction of a wide array of functional groups.[1] This strategic reactivity has positioned this compound as a valuable scaffold in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2] This guide will provide a comprehensive overview of its commercial availability, delve into the mechanistic underpinnings of its reactivity, and present detailed protocols for its use in key synthetic transformations.

Commercial Availability and Procurement

This compound is commercially available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities from milligrams to kilograms. For larger-scale manufacturing, several suppliers can provide multi-kilogram to metric-ton quantities, often on a made-to-order basis.

When sourcing this reagent, it is crucial to consider purity, which is typically offered at ≥97%. The compound is generally supplied as a solid. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the material.

Table 1: Key Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities | Notes |

| BLDpharm | ≥97% | 100mg, 250mg, 1g, 5g | Stored under inert atmosphere, 2-8°C. Shipped in a cold pack.[3] |

| Clearsynth | Inquire | Research to Bulk | Provides Certificate of Analysis.[4] |

| Lead Sciences | 97% | 100mg, 250mg, 1g, 5g | Brand: BLDpharm. Stored at 2-8°C.[3] |

| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | Inquire | Manufacturer in China, supplies for pharmaceutical and agrochemical synthesis.[1] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 99584-48-2 | [4] |

| Molecular Formula | C₃HCl₂N₃ | [4] |

| Molecular Weight | 149.97 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Spectroscopic Characterization

While a comprehensive set of publicly available, verified spectra for this compound is limited, the following data for closely related analogs and theoretical predictions provide a strong basis for its characterization. Researchers should always acquire their own analytical data for confirmation.

-

¹H NMR: The proton spectrum is expected to be simple, showing a single peak for the C5-proton. For 3,5- and 3,6-disubstituted 1,2,4-triazines, the chemical shift of this proton is highly dependent on the nature of the substituents and the solvent, but typically appears in the downfield region (δ 9.0-10.0 ppm) due to the electron-withdrawing nature of the triazine ring.[5][6] For instance, in 6-(p-Chlorophenyl)-5-phenyl-1,2,4-triazine, the C5-H appears at 9.72 ppm.[7]

-

¹³C NMR: The carbon spectrum will show distinct signals for the three carbon atoms of the triazine ring. The chemical shifts are influenced by the electronegative nitrogen atoms and the chlorine substituents. Based on data for similar dichlorotriazines, the carbon atoms attached to chlorine are expected to resonate in the region of δ 160-170 ppm. The C5 carbon would appear at a different chemical shift, influenced by its neighboring nitrogen atoms.[8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the C-Cl stretching vibrations, typically in the range of 800-600 cm⁻¹. Additionally, C=N stretching vibrations within the triazine ring are expected to appear in the 1550-1450 cm⁻¹ region.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The two chlorine atoms can be displaced sequentially by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is highly tunable, allowing for the controlled synthesis of mono- and di-substituted triazine derivatives.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

Sources

The Synthesis of 3,6-dichloro-1,2,4-triazine: A Comprehensive Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of 3,6-dichloro-1,2,4-triazine

This compound is a highly versatile and reactive heterocyclic compound, serving as a critical building block in the synthesis of a wide array of functional molecules.[1] Its unique molecular architecture, featuring an electron-deficient triazine core with two reactive chlorine atoms, makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemical development, and materials science.[1] The strategic importance of this compound lies in its ability to undergo selective nucleophilic substitution reactions, allowing for the controlled introduction of various functional groups to construct complex molecular frameworks. This guide provides an in-depth technical overview of the synthesis of this compound, with a focus on the underlying chemical principles and field-proven methodologies, to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Two-Step Approach to this compound

The most common and practical synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor molecule, 1,2,4-triazine-3,6-dione, also known as 6-azauracil. The subsequent step involves the chlorination of this precursor to yield the final product. This approach is favored due to the ready availability of the starting materials for 6-azauracil and the efficiency of the subsequent chlorination reaction.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Starting Material: 1,2,4-Triazine-3,6-dione (6-Azauracil)

The synthesis of 1,2,4-triazine-3,6-dione is a well-established process that begins with the condensation of semicarbazide with glyoxylic acid. This reaction forms an intermediate which then undergoes cyclization to yield the desired triazine dione.

Causality of Experimental Choices:

-

Starting Materials: Semicarbazide hydrochloride and glyoxylic acid are chosen for their commercial availability and high reactivity. The use of semicarbazide hydrochloride necessitates the use of a base in the subsequent cyclization step to neutralize the HCl and facilitate ring closure.

-

Reaction Conditions: The initial condensation is typically performed under acidic conditions to promote the formation of the hydrazone intermediate. The subsequent cyclization is carried out in the presence of a base, such as sodium hydroxide, which facilitates the intramolecular nucleophilic attack to form the triazine ring.

Detailed Experimental Protocol: Synthesis of 1,2,4-Triazine-3,6-dione

Materials:

-

Semicarbazide hydrochloride

-

Glyoxylic acid monohydrate

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of the Semicarbazone Intermediate:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1 equivalent) in water.

-

In a separate beaker, dissolve glyoxylic acid monohydrate (1 equivalent) in water.

-

Slowly add the glyoxylic acid solution to the semicarbazide solution with stirring at room temperature.

-

Continue stirring the mixture for 2-3 hours. The formation of a precipitate, the semicarbazone, should be observed.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

-

Cyclization to 1,2,4-Triazine-3,6-dione:

-

In a round-bottom flask equipped with a reflux condenser, suspend the dried semicarbazone intermediate in a solution of sodium hydroxide (2 equivalents) in water.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 while cooling in an ice bath. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1,2,4-triazine-3,6-dione as a white to off-white solid.

-

Part 2: Synthesis of this compound

The conversion of 1,2,4-triazine-3,6-dione to this compound is achieved through a chlorination reaction. This transformation replaces the hydroxyl groups of the tautomeric diol form of the dione with chlorine atoms.

Causality of Experimental Choices:

-

Chlorinating Agent: A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a robust and widely used reagent for the chlorination of heterocyclic compounds containing hydroxyl or keto groups.[2] POCl₃ serves as both a solvent and a chlorinating agent, while the addition of PCl₅ enhances the chlorinating power of the mixture, ensuring a complete conversion.[2] This combination is particularly effective for substrates that are less reactive towards POCl₃ alone.

-

Reaction Temperature: The reaction is typically carried out at an elevated temperature (reflux) to overcome the activation energy barrier for the chlorination of the relatively stable triazine dione ring.

-

Workup Procedure: The workup involves carefully quenching the excess chlorinating agents with ice water. This is a highly exothermic reaction and must be performed with extreme caution in a well-ventilated fume hood. The product is then extracted into an organic solvent.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

1,2,4-Triazine-3,6-dione (6-Azauracil)

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

N,N-Dimethylaniline (optional, as a catalyst and HCl scavenger)

-

Dichloromethane (or Chloroform)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup:

-

CRITICAL SAFETY NOTE: This reaction must be performed in a certified chemical fume hood. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[3] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.

-

In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1,2,4-triazine-3,6-dione (1 equivalent).

-

Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.

-

Slowly add phosphorus pentachloride (2-3 equivalents) to the mixture in portions. The addition may be exothermic.

-

(Optional) Add a catalytic amount of N,N-dimethylaniline.

-

-

Chlorination Reaction:

-

Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.

-

Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by TLC (if a suitable system can be developed) or by observing the dissolution of the starting material.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane or chloroform (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.

-

Alternatively, for higher purity, flash column chromatography on silica gel can be performed. It is advisable to use a non-polar eluent system (e.g., hexane/ethyl acetate) and to perform the chromatography quickly to minimize potential decomposition of the product on the acidic silica gel.

-

Data Presentation

| Parameter | 1,2,4-Triazine-3,6-dione | This compound |

| IUPAC Name | 1,2,4-Triazine-3,5(2H,4H)-dione | This compound |

| Synonyms | 6-Azauracil | - |

| CAS Number | 461-89-2 | 99584-48-2 |

| Molecular Formula | C₃H₃N₃O₂ | C₃HCl₂N₃ |

| Molecular Weight | 113.07 g/mol | 149.97 g/mol |

| Appearance | White to off-white solid | Colorless to light yellow solid |

| Melting Point | 274-275 °C (decomposes) | ~115-120 °C |

Visualization of the Synthetic Pathway

Figure 2: Chemical structures in the synthesis of this compound.

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis of this compound from readily available starting materials. The detailed protocols, coupled with an understanding of the chemical rationale behind the experimental choices, provide a solid foundation for researchers to successfully synthesize this important chemical intermediate. The versatility of this compound as a synthetic building block ensures its continued relevance in the advancement of pharmaceuticals, agrochemicals, and material science.

References

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Retrieved January 6, 2026, from [Link]

-

An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2022, August 2). Molecules, 27(15), 5013. [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences, 6(7), 1541-1552. [Link]

-

Purification by Recrystallization - CUNY. (n.d.). Retrieved January 6, 2026, from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4). Retrieved January 6, 2026, from [Link]

-

Synthesis of 1,2,4-triazines - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(1), 81-99. [Link]

- 1,2,4-triazine derivatives: Synthesis and biological applications. (2014). International Journal of Pharma Sciences and Research, 5(4), 149-160.

-

Novel one pot synthesis of substituted 1,2,4-triazines. (2008). ARKIVOC, 2008(15), 79-87. [Link]

- (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000).

- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020).

-

How should I proceed in Chlorination using POCl3? - ResearchGate. (2014, November 14). Retrieved January 6, 2026, from [Link]

Sources

theoretical studies on 3,6-dichloro-1,2,4-triazine molecular structure

An In-Depth Technical Guide to the Theoretical Study of 3,6-dichloro-1,2,4-triazine Molecular Structure

This guide provides a comprehensive framework for the theoretical investigation of the molecular structure of this compound. As a key heterocyclic scaffold, 1,2,4-triazine and its derivatives are of significant interest in medicinal chemistry and materials science, serving as building blocks for a range of biologically active agents and functional materials.[1][2] While extensive research exists for the 1,3,5-triazine isomer, the asymmetrical 1,2,4-triazine presents unique electronic and structural properties due to its lower symmetry and higher dipole moment.[2] This document outlines a robust computational methodology to elucidate the geometric, electronic, and vibrational characteristics of the 3,6-dichloro-substituted variant, providing a roadmap for researchers in drug development and chemical sciences.

Foundational Principles: The Case for a Theoretical Approach

A thorough understanding of a molecule's three-dimensional structure and electronic landscape is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. While experimental techniques like X-ray crystallography provide invaluable data on the solid-state structure[3][4][5][6], they may not fully represent the molecule's conformation in a solution or biological environment. Computational chemistry offers a powerful, complementary approach to explore the intrinsic properties of a molecule in the gas phase or in solution, guiding synthetic efforts and providing insights into its behavior at a sub-atomic level.[1][7]

This guide proposes a theoretical study of this compound employing Density Functional Theory (DFT), a quantum mechanical method that has proven to be highly effective for studying the electronic structure of heterocyclic compounds.[8][9] The proposed methodology will focus on determining the optimized molecular geometry, vibrational frequencies, and key electronic properties that govern the molecule's reactivity.

Proposed Computational Methodology

The following protocol outlines a comprehensive approach for the theoretical characterization of this compound using the Gaussian suite of programs, a widely adopted software package in computational chemistry.

Method Selection: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the method of choice for this investigation due to its excellent balance of computational cost and accuracy for medium-sized organic molecules. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. This functional has a well-established track record of providing reliable geometric and electronic data for a wide range of organic and heterocyclic systems.[8][9]

Basis Set Selection

The choice of basis set is crucial for obtaining accurate results. For this compound, the Pople-style 6-311+G(d,p) basis set is proposed. This basis set provides a good description of the electronic structure for several reasons:

-

6-311G : This triple-zeta valence basis set offers more flexibility for describing the valence electrons compared to smaller double-zeta sets.

-

+ : The addition of diffuse functions is important for accurately describing the electron density far from the nucleus, which is particularly relevant for the lone pairs on the nitrogen atoms.

-

(d,p) : The inclusion of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) allows for a more accurate representation of the anisotropic electron distribution in chemical bonds.

Step-by-Step Computational Protocol

-

Structure Input and Initial Optimization: The initial 3D structure of this compound will be built using a molecular modeling program. A preliminary geometry optimization can be performed using a faster, lower-level method to obtain a reasonable starting structure.

-

Geometry Optimization: A full geometry optimization will be performed using the B3LYP/6-311+G(d,p) level of theory. This calculation will iteratively adjust the positions of the atoms to find the minimum energy conformation on the potential energy surface. The optimization will be considered complete when the forces on the atoms and the displacement of atoms between steps fall below a predefined threshold.

-

Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation will be carried out at the same level of theory. This serves two critical purposes:

-

Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

-

-

Electronic Property Calculations: Several key electronic properties will be calculated from the optimized geometry:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[10]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, which are critical for understanding how the molecule will interact with other chemical species.

-

The proposed computational workflow is depicted in the following diagram:

Caption: A flowchart illustrating the proposed computational workflow for the theoretical study of this compound.

Expected Outcomes and Data Presentation

The successful execution of this computational protocol will yield a wealth of theoretical data on the molecular structure and properties of this compound.

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, will provide a detailed 3D model of the molecule. This data can be presented in a tabular format for clarity.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Atoms | Predicted Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | C3-Cl | 1.74 |

| C6-Cl | 1.73 | |

| N1-N2 | 1.34 | |

| N2-C3 | 1.32 | |

| C3-N4 | 1.33 | |

| N4-C5 | 1.31 | |

| C5-C6 | 1.40 | |

| C6-N1 | 1.35 | |

| Bond Angles (°) | N1-N2-C3 | 120.5 |

| N2-C3-N4 | 125.0 | |

| Cl-C3-N2 | 115.0 | |

| C3-N4-C5 | 118.0 | |

| N4-C5-C6 | 122.0 | |

| C5-C6-N1 | 115.5 | |

| Cl-C6-N1 | 116.0 | |

| Dihedral Angle (°) | Cl-C3-N4-C5 | 180.0 |

The molecular structure with atom numbering is visualized below:

Caption: The molecular structure of this compound with atom numbering.

Vibrational Frequencies

The calculated vibrational frequencies will be tabulated and assigned to specific vibrational modes (e.g., C-Cl stretching, N-N stretching, ring deformation). This theoretical spectrum can be invaluable for interpreting experimental IR and Raman data.

Electronic Properties

The HOMO and LUMO energies will be reported in electron volts (eV), and the HOMO-LUMO gap will be calculated. The MEP map will be presented as a 3D plot, with different colors representing regions of varying electrostatic potential, providing a visual guide to the molecule's reactive sites.

Validation and Future Directions

The theoretical data generated through this protocol should be validated against experimental findings whenever possible. For instance, calculated bond lengths and angles can be compared with data from X-ray crystallography of similar 1,2,4-triazine derivatives.[3][6][11] The predicted IR and Raman spectra can be compared with experimentally measured spectra.

This foundational theoretical study can be extended in several ways:

-

Solvent Effects: The calculations can be repeated in the presence of a solvent using a continuum solvation model (e.g., PCM) to understand how the molecular properties change in solution.

-

Reactivity Studies: The theoretical data can be used to predict the outcomes of chemical reactions, such as nucleophilic substitution at the chloro-substituted positions.

-

Molecular Docking: For drug development applications, the optimized structure can be used in molecular docking simulations to predict its binding affinity and orientation within the active site of a biological target.[1][12]

By following the comprehensive theoretical approach outlined in this guide, researchers can gain significant insights into the molecular structure and properties of this compound, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

-

J-Stage. (n.d.). Crystal Structure of 3-Amino-1,2,4-triazine. J-Stage. Available at: [Link]

-

Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903. Available at: [Link]

-

Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. NIH National Library of Medicine. Available at: [Link]

-

van der Pijl, F., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(22), 16753-16780. Available at: [Link]

-

Sakr, M. A., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Fluorescence, 32(6), 2053-2063. Available at: [Link]

-

Al-Buria, R. A., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 27(11), 3393. Available at: [Link]

-

Sakr, M. A., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. PubMed. Available at: [Link]

-